Dye 937

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H37IN4S |

|---|---|

Molecular Weight |

636.6 g/mol |

IUPAC Name |

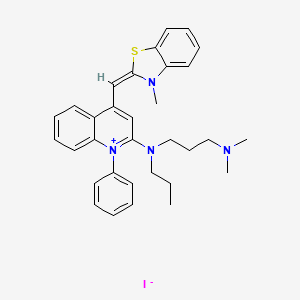

N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide |

InChI |

InChI=1S/C32H37N4S.HI/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26;/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

XOGNDLJVODASNY-UHFFFAOYSA-M |

Isomeric SMILES |

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[I-] |

Canonical SMILES |

CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5.[I-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Dye 937: A Fluorescent Probe for Nucleic Acid Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye 937 is a substituted unsymmetrical cyanine dye recognized for its utility in the detection of deoxyribonucleic acid (DNA) within electrophoretic gels.[1][2] As a member of the cyanine dye family, it exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids, a characteristic that makes it a valuable tool in molecular biology and related fields. This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical and physical properties, mechanism of action, and a generalized protocol for its application in DNA gel electrophoresis.

Physicochemical Properties

This compound is characterized by a specific molecular structure that dictates its function as a fluorescent DNA stain. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₂H₃₇IN₄S | [1] |

| Molecular Weight | 636.63 g/mol | [1] |

| CAS Number | 195199-04-3 | [1] |

| Appearance | Solid Powder | |

| Storage Temperature | -20°C | [1] |

Mechanism of Action: DNA Binding and Fluorescence Enhancement

The utility of this compound as a DNA stain stems from its interaction with the DNA double helix. Unsymmetrical cyanine dyes, in general, can bind to DNA through two primary modes: intercalation between base pairs or binding within the minor groove of the DNA helix. This binding event restricts the conformational freedom of the dye molecule, leading to a significant increase in its fluorescence quantum yield.

The process can be visualized as a multi-step interaction:

-

Initial Electrostatic Attraction: The cationic nature of the cyanine dye facilitates an initial attraction to the negatively charged phosphate backbone of the DNA molecule.

-

Binding Mode: The dye then inserts itself into a more stable position, either by intercalating between the DNA base pairs or settling into the minor groove. The specific binding mode can be influenced by the dye's structure and the local DNA sequence.

-

Fluorescence Enhancement: In the unbound state, the dye can dissipate absorbed energy through non-radiative pathways, such as internal rotation, resulting in low fluorescence. Upon binding to DNA, these rotational motions are sterically hindered. This rigidity reduces the efficiency of non-radiative decay, causing a significant increase in the fluorescence emission upon excitation.

Experimental Protocols: DNA Gel Staining

The following is a generalized protocol for staining DNA in agarose gels using a cyanine dye like this compound. Optimal concentrations and incubation times may need to be determined empirically.

Materials

-

Agarose gel containing separated DNA fragments

-

This compound stock solution (e.g., 10,000X in DMSO)

-

Electrophoresis buffer (e.g., TAE or TBE buffer)

-

Staining container (e.g., a clean polypropylene tray)

-

UV or blue-light transilluminator

-

Gel imaging system

Post-Staining Protocol

This is the recommended method for achieving high sensitivity.

-

Prepare Staining Solution: Dilute the this compound stock solution to a 1X working concentration in a sufficient volume of electrophoresis buffer to fully submerge the gel. A typical dilution for a 10,000X stock would be 1:10,000.

-

Stain the Gel: Carefully place the agarose gel in the staining container. Add the 1X staining solution, ensuring the gel is completely covered.

-

Incubate: Gently agitate the gel on an orbital shaker for 20-30 minutes at room temperature. Protect the staining solution from light to prevent photobleaching of the dye.

-

Visualize: After incubation, carefully remove the gel from the staining solution. Destaining is typically not required for modern cyanine dyes due to the low fluorescence of the unbound dye. Place the gel on a UV or blue-light transilluminator.

-

Image: Document the gel using a gel imaging system with the appropriate excitation source and emission filters.

Pre-Casting Protocol

This method is faster but may result in slightly lower sensitivity and can affect the migration of small DNA fragments.

-

Prepare Agarose Solution: Prepare the molten agarose gel solution as per standard protocols.

-

Add Dye: Just before pouring the gel, add the this compound stock solution to the molten agarose to achieve a 1X final concentration (e.g., 5 µL of 10,000X stock per 50 mL of agarose). Swirl gently to mix, avoiding the formation of bubbles.

-

Cast and Run Gel: Pour the gel and allow it to solidify. Load DNA samples and run the electrophoresis as usual.

-

Visualize and Image: After electrophoresis, the gel can be visualized and imaged directly on a transilluminator without a separate staining step.

Data Presentation: Comparative Overview

The following table provides a comparative summary of key characteristics of this compound alongside other common DNA staining dyes.

| Feature | This compound (unsymmetrical cyanine) | Ethidium Bromide | SYBR Green I (unsymmetrical cyanine) |

| Binding Mode | Intercalation or Groove Binding | Intercalation | Intercalation |

| Reported Sensitivity | High | Moderate | Very High |

| Mutagenicity | Not extensively studied | Known mutagen | Low mutagenicity |

| Disposal | Consult Safety Data Sheet | Hazardous waste | Standard laboratory waste |

| Instrumentation | UV or Blue-Light Transilluminator | UV Transilluminator | UV or Blue-Light Transilluminator |

Conclusion

This compound is a valuable fluorescent stain for the detection of DNA in electrophoretic gels. Its cyanine-based structure provides the basis for a sensitive detection method rooted in the enhancement of fluorescence upon binding to DNA. While specific photophysical data for this compound is not widely published, its performance is expected to be comparable to other unsymmetrical cyanine dyes. The provided protocols offer a starting point for the successful application of this dye in a research setting. As with any chemical reagent, it is recommended to consult the manufacturer's safety data sheet for proper handling and disposal procedures.

References

An In-depth Technical Guide to the Core Chemical Properties of Dye 937

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye 937 is a substituted unsymmetrical cyanine dye recognized for its utility in the detection of deoxyribonucleic acid (DNA) in electrophoretic gels.[1] As a member of the cyanine dye family, it possesses the characteristic polymethine bridge flanked by two nitrogen-containing heterocyclic moieties. This structural motif is central to its fluorescent properties and its interaction with biological macromolecules. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its primary application, and an exploration of its potential relevance in broader research contexts.

Core Chemical and Physical Properties

This compound is characterized by the following fundamental properties:

| Property | Value | Reference |

| IUPAC Name | Not available in public sources | |

| CAS Number | 195199-04-3 | [1] |

| Molecular Formula | C₃₂H₃₇IN₄S | [1] |

| Molecular Weight | 636.64 g/mol | |

| Appearance | Solid | |

| Storage Temperature | -20°C | [1] |

Table 1: Core Chemical and Physical Properties of this compound.

Solubility: Based on general characteristics of similar cyanine dyes, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. Aqueous solutions are typically prepared from stock solutions in these organic solvents.

Spectral Properties: While specific spectral data for this compound is not readily available in public literature, unsymmetrical cyanine dyes used for DNA staining typically exhibit the following characteristics:

| Spectral Property | General Range/Characteristic for Unsymmetrical Cyanine Dyes |

| Excitation Maximum (λex) | Typically in the blue to green region of the spectrum. For similar dyes like BOXTO, the absorption maximum when bound to DNA is around 515 nm. |

| Emission Maximum (λem) | Typically in the green to orange region of the spectrum. |

| Molar Extinction Coefficient (ε) | Generally high, contributing to the brightness of the dye. For the related dye BOXTO, an extinction coefficient of 37,800 M⁻¹cm⁻¹ has been reported.[2] |

| Fluorescence Quantum Yield (ΦF) | Very low in aqueous solution, but increases dramatically upon binding to DNA. For the unsymmetrical cyanine dye BOXTO, the quantum yield when bound to DNA is 0.52.[3] |

Table 2: Typical Spectral Properties of Unsymmetrical Cyanine Dyes for DNA Staining.

Mechanism of Action and Interaction with DNA

Unsymmetrical cyanine dyes, including those structurally similar to this compound, are known to bind to the minor groove of the DNA double helix.[3] This interaction is non-intercalative, meaning the dye does not insert itself between the DNA base pairs. This binding mode is advantageous as it causes less distortion to the DNA structure compared to intercalating dyes. Upon binding, the dye molecule becomes conformationally restricted, leading to a significant increase in its fluorescence quantum yield. This "light-up" property upon binding to DNA is the basis for its use as a sensitive DNA stain.

Experimental Protocols

The following provides a detailed methodology for the use of this compound in a common application: staining of DNA in agarose gels for electrophoresis.

1. Preparation of Stock Solution:

-

Prepare a 10,000X stock solution of this compound in a high-quality, anhydrous polar organic solvent such as dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light.

2. Agarose Gel Electrophoresis:

-

Prepare an agarose gel of the desired concentration (e.g., 1%) in 1X TAE or 1X TBE buffer.

-

Load DNA samples mixed with a suitable loading dye into the wells of the gel.

-

Run the gel at an appropriate voltage until the desired separation of DNA fragments is achieved.

3. Post-Staining of Agarose Gel:

-

Prepare a staining solution by diluting the 10,000X this compound stock solution 1:10,000 in 1X TAE or TBE buffer in a suitable container.

-

Carefully place the agarose gel in the staining solution, ensuring the gel is fully submerged.

-

Incubate the gel in the staining solution for 20-30 minutes at room temperature with gentle agitation, protected from light.

-

Destaining is typically not required.

4. Visualization of Stained DNA:

-

Visualize the DNA bands using a standard UV transilluminator or a blue-light transilluminator. The optimal excitation and emission wavelengths for visualization should be determined based on the specific spectral properties of this compound.

Signaling Pathway Interactions

Currently, there is no specific information in the public domain that directly links this compound to interactions with specific signaling pathways. Cyanine dyes, in general, are widely used as fluorescent labels for various biomolecules (proteins, antibodies, nucleic acids) to study their localization and dynamics within cells, which can provide insights into signaling processes. However, the primary described application of this compound is as a nucleic acid stain for in vitro applications such as gel electrophoresis. Its utility as a probe for cellular signaling pathways in living cells has not been established.

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) specific to this compound was not available in public databases. However, general safety guidelines for handling fluorescent dyes and DMSO should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container at the recommended temperature of -20°C, protected from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool for researchers in molecular biology, primarily for the sensitive detection of DNA in electrophoretic gels. Its characterization as an unsymmetrical cyanine dye that binds to the minor groove of DNA explains its significant fluorescence enhancement upon binding. While specific quantitative spectral data remains to be fully elucidated in publicly accessible documents, the provided information on its core properties and a detailed experimental protocol will aid researchers in its effective application. Further investigation is warranted to explore its potential in other applications, such as cellular imaging and as a probe for studying signaling pathways.

References

Unraveling the DNA Binding Mechanism of Dye 937: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental studies on the DNA binding mechanism of Dye 937 (CAS 195199-04-3). This guide, therefore, provides an in-depth overview of the expected binding mechanism based on its classification as an unsymmetrical cyanine dye. The experimental protocols and data presented are representative of the methodologies used for this class of molecules and should be adapted for the specific investigation of this compound.

Introduction to this compound and Unsymmetrical Cyanine Dyes

This compound, chemically identified as 2-((3-(Dimethylamino)propyl)(propyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide, is a member of the unsymmetrical cyanine dye family.[1] These dyes are characterized by two nitrogen-containing heterocyclic systems linked by a polymethine bridge. They are widely utilized as fluorescent probes for nucleic acids due to a significant increase in their fluorescence quantum yield upon binding to DNA.[2][3] The interaction is primarily non-covalent, and the mode of binding is largely influenced by the dye's structure, including its shape, charge, and the nature of its substituents.[2][4] For unsymmetrical cyanine dyes, the two primary modes of DNA interaction are intercalation and minor groove binding.[4][5][6]

Core DNA Binding Mechanisms

The structural features of this compound suggest a propensity for non-covalent interactions with the DNA double helix. The planar aromatic regions of the molecule are crucial for these binding events, which are primarily driven by hydrophobic and electrostatic interactions.

Intercalation

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA. This mode of binding typically requires a flat, aromatic chromophore that can stack with the DNA bases. Intercalation often leads to a lengthening and unwinding of the DNA helix.

Minor Groove Binding

Alternatively, crescent-shaped molecules can bind to the minor groove of the DNA, particularly at AT-rich regions.[4][7][8] This interaction is often stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions with the phosphate backbone. The fluorescence of minor groove binders is also significantly enhanced upon binding.

Quantitative Analysis of DNA Binding

To elucidate the specific binding mechanism and affinity of this compound, a series of biophysical experiments are required. The following tables present example quantitative data that could be obtained from such studies.

Table 1: Hypothetical Binding Affinity and Stoichiometry of this compound with dsDNA

| Parameter | Value | Method |

| Binding Constant (Kd) | 50 nM | Isothermal Titration Calorimetry |

| Stoichiometry (n) | 0.2 (dye molecules per base pair) | Isothermal Titration Calorimetry |

| Hill Coefficient | 1.1 | Fluorescence Titration |

Table 2: Hypothetical Thermodynamic Profile of this compound-dsDNA Interaction

| Parameter | Value | Method |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | Isothermal Titration Calorimetry |

| Entropy Change (ΔS) | +5 cal/mol·K | Isothermal Titration Calorimetry |

| Gibbs Free Energy Change (ΔG) | -10 kcal/mol | Isothermal Titration Calorimetry |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate data. The following are generalized protocols for key experiments used to characterize dye-DNA interactions.

Fluorescence Spectroscopy

This technique is used to determine the binding affinity and potential binding mode by monitoring the change in fluorescence of the dye upon titration with DNA.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

-

Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in a buffered solution (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4). Determine the DNA concentration accurately using the absorbance at 260 nm.

-

Prepare a series of solutions with a constant concentration of this compound (e.g., 1 µM) and varying concentrations of DNA.

-

-

Fluorescence Measurements:

-

Use a spectrofluorometer to measure the fluorescence emission spectra of each solution. The excitation wavelength should be at the absorbance maximum of the dye.

-

Record the fluorescence intensity at the emission maximum for each DNA concentration.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the data to a suitable binding model (e.g., the Scatchard equation or a non-linear regression model) to determine the binding constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9][10]

Protocol:

-

Sample Preparation:

-

Prepare solutions of this compound and DNA in the same buffer batch to minimize heats of dilution. Dialyze the DNA against the buffer extensively.

-

Degas all solutions prior to use.

-

Typically, the DNA solution (e.g., 10-20 µM) is placed in the sample cell, and the this compound solution (e.g., 100-200 µM) is loaded into the injection syringe.[9]

-

-

ITC Experiment:

-

Perform a series of injections of the this compound solution into the DNA solution at a constant temperature.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of dye to DNA.

-

Fit the data to a suitable binding model to determine the binding constant (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to detect conformational changes in DNA upon dye binding, which can help distinguish between intercalation and groove binding.

Protocol:

-

Sample Preparation:

-

Prepare solutions of DNA (e.g., 50 µM) in a suitable buffer.

-

Prepare a stock solution of this compound.

-

-

CD Measurements:

-

Record the CD spectrum of the DNA solution in the absence of the dye.

-

Titrate the DNA solution with increasing concentrations of this compound and record the CD spectrum after each addition.

-

-

Data Analysis:

-

Analyze the changes in the characteristic DNA CD signals (positive band around 275 nm and negative band around 245 nm). Intercalation typically induces significant changes in these bands, while minor groove binding may cause smaller perturbations.

-

The appearance of an induced CD signal in the absorption region of the dye can also provide information about the chiral environment of the bound dye.

-

Cellular Effects and Potential Signaling Pathway Interactions

While this compound is primarily used as a DNA stain, its interaction with DNA in a cellular context could potentially influence cellular processes that are sensitive to DNA structure and topology. For instance, the binding of a small molecule to DNA can interfere with the activity of DNA-binding proteins, such as transcription factors or DNA repair enzymes.

It is important to note that there is no published evidence to suggest that this compound interacts with or modulates specific signaling pathways. However, as a DNA binding agent, its potential to influence such pathways warrants investigation. For example, a hypothetical pathway that could be explored is the DNA damage response (DDR) pathway.

Conclusion

This compound, as an unsymmetrical cyanine dye, is expected to bind to DNA through intercalation or minor groove binding, resulting in a significant enhancement of its fluorescence. While specific experimental data for this compound is not currently available in the public domain, the experimental approaches of fluorescence spectroscopy, isothermal titration calorimetry, and circular dichroism spectroscopy provide a robust framework for the detailed characterization of its DNA binding mechanism. The elucidation of its specific binding properties will be invaluable for its application in molecular biology, diagnostics, and as a potential starting point for therapeutic design. Further research is necessary to determine the precise mode of interaction and to explore any potential effects on cellular signaling pathways.

References

- 1. 195199-04-3|2-((3-(Dimethylamino)propyl)(propyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium iodide|BLD Pharm [bldpharm.com]

- 2. Key Structural Elements of Unsymmetrical Cyanine Dyes for Highly Sensitive Fluorescence Turn-On DNA Probes. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photonics of Trimethine Cyanine Dyes as Probes for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. researchgate.net [researchgate.net]

Dye 937: A Technical Guide for DNA Detection in Electrophoretic Gels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Unsymmetrical Cyanine Dyes for Nucleic Acid Staining

Unsymmetrical cyanine dyes represent a class of fluorescent molecules widely employed in molecular biology for the detection and quantification of nucleic acids. Their utility stems from a significant enhancement in fluorescence quantum yield upon binding to DNA, a phenomenon that allows for the visualization of DNA bands in electrophoretic gels with high sensitivity and a low background signal. These dyes typically interact with DNA through intercalation between base pairs or binding within the minor groove. This binding event restricts the conformational flexibility of the dye molecule, leading to a substantial increase in its fluorescence emission.

Key Properties of Unsymmetrical Cyanine Dyes for DNA Staining:

-

High Binding Affinity: Strong and specific interaction with double-stranded DNA (dsDNA), and in some cases, single-stranded DNA (ssDNA) and RNA.

-

Fluorescence Enhancement upon Binding: A low intrinsic fluorescence in solution that is significantly amplified upon association with nucleic acids.

-

Photostability: Resistance to photobleaching, allowing for prolonged exposure during imaging.

-

Spectral Characteristics: Excitation and emission spectra in the visible to near-infrared range, compatible with common laboratory imaging equipment.

Quantitative Data for Analogous Unsymmetrical Cyanine Dyes

While specific data for Dye 937 is unavailable, the following table summarizes typical quantitative data for other well-characterized unsymmetrical cyanine dyes used for DNA gel staining. This information provides a reference range for the expected performance of such dyes.

| Property | Typical Value Range | Description |

| Excitation Maximum (λex) | 480 - 650 nm | The wavelength of light at which the dye most efficiently absorbs energy to enter an excited state. |

| Emission Maximum (λem) | 500 - 700 nm | The wavelength of light at which the dye emits the most intense fluorescence after excitation. |

| Quantum Yield (Φ) | 0.1 - 0.8 (bound) | The ratio of photons emitted to photons absorbed. A higher quantum yield indicates brighter fluorescence. This value is low for the free dye. |

| Molar Extinction Coefficient (ε) | 50,000 - 250,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength. A higher value indicates greater light absorption. |

Experimental Protocols

The following protocols are generalized for the use of unsymmetrical cyanine dyes for staining DNA in agarose gels. Optimization may be required depending on the specific dye concentration, gel composition, and imaging system.

Materials

-

Agarose

-

Electrophoresis buffer (e.g., 1X TAE or 1X TBE)

-

This compound stock solution (concentration as provided by the supplier, typically in DMSO)

-

DNA samples

-

DNA loading buffer

-

UV or blue-light transilluminator

-

Gel imaging system

Pre-Staining Protocol (Incorporation of Dye into the Gel)

This method is often preferred for its convenience and for achieving a uniform staining of the gel.

-

Prepare Agarose Gel Solution: Prepare a sufficient volume of agarose solution in 1X electrophoresis buffer to cast the desired gel. Heat the mixture until the agarose is completely dissolved.

-

Cool the Agarose: Allow the agarose solution to cool to approximately 50-60°C. This is crucial to prevent heat-induced degradation of the dye.

-

Add the Dye: Add the cyanine dye stock solution to the molten agarose. A typical final concentration is 1X, achieved by a 1:10,000 dilution of a 10,000X stock. Gently swirl the flask to ensure even distribution of the dye.

-

Cast the Gel: Pour the agarose-dye mixture into a gel casting tray with the appropriate combs and allow it to solidify.

-

Load Samples and Run Electrophoresis: Mix DNA samples with loading buffer and load into the wells. Run the gel using standard electrophoresis conditions.

-

Visualize DNA: After electrophoresis, visualize the DNA bands directly on a transilluminator.

Post-Staining Protocol

This method can result in a lower background signal and is useful when the dye may interfere with the migration of specific DNA fragments.

-

Perform Electrophoresis: Cast a standard agarose gel without the dye. Load and run the DNA samples as usual.

-

Prepare Staining Solution: Dilute the cyanine dye stock solution in a sufficient volume of 1X electrophoresis buffer or deionized water to fully submerge the gel. A typical dilution is 1:10,000.

-

Stain the Gel: Carefully place the gel in the staining solution. Incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.

-

(Optional) Destaining: To reduce background fluorescence, the gel can be briefly rinsed with deionized water for 5-10 minutes.

-

Visualize DNA: Visualize the stained DNA bands on a suitable transilluminator.

Signaling Pathways and Experimental Workflows

The primary "signaling pathway" for a DNA staining dye is the physical interaction with DNA leading to a detectable signal. The experimental workflow involves a series of steps from sample preparation to data analysis.

The mechanism of fluorescence enhancement upon DNA binding is a key principle.

Conclusion

This compound is a commercially available unsymmetrical cyanine dye for DNA detection in electrophoretic gels. While specific quantitative spectroscopic data is not publicly accessible, its properties and applications can be inferred from the well-established characteristics of similar dyes. The provided generalized protocols and workflow diagrams offer a solid foundation for researchers to effectively utilize this compound and other analogous fluorescent stains in their molecular biology experiments. For precise quantitative applications, it is recommended to empirically determine the optimal excitation and emission wavelengths, as well as to perform calibration curves for the specific experimental conditions and imaging instrumentation used.

An In-depth Technical Guide to the Excitation and Emission Properties of Dye 937 (SYBR Green I)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye commonly referred to as Dye 937. Through chemical analysis, this compound, identified by CAS number 195199-04-3, is the iodide salt of the SYBR Green I cation, a widely utilized unsymmetrical cyanine dye. This guide will delve into its spectral properties, DNA binding mechanism, and detailed protocols for its application in various molecular biology techniques.

Core Photophysical Properties

SYBR Green I is renowned for its dramatic increase in fluorescence upon binding to double-stranded DNA (dsDNA).[1][2] This property makes it an exceptionally sensitive stain for nucleic acids. In its unbound state, the dye exhibits very low intrinsic fluorescence.[3][4][5] The significant fluorescence enhancement, ranging from 800- to over 1000-fold, is attributed to the rigidification of the dye molecule upon binding to DNA, which dampens intramolecular motions that otherwise lead to non-radiative decay of the excited state.[1][5][6][7]

Spectral Characteristics

When intercalated into dsDNA, SYBR Green I exhibits a primary excitation maximum in the blue region of the spectrum and emits in the green region. These spectral properties make it compatible with a wide array of common fluorescence imaging systems, including those equipped with argon-ion lasers or standard UV transilluminators.[1][8]

Table 1: Spectral Properties of this compound (SYBR Green I) Bound to dsDNA

| Property | Value | Reference |

| Primary Excitation Maximum (λex) | ~497 nm | [3][4][9] |

| Secondary Excitation Peak | ~254 nm | [1][3][4] |

| Emission Maximum (λem) | ~520 nm | [3][4][9] |

| Fluorescence Quantum Yield (ΦF) | ~0.8 | [1][3] |

| Molar Extinction Coefficient (ε at 495 nm) | 58,000 M⁻¹cm⁻¹ | [10] |

Mechanism of DNA Binding

The interaction of SYBR Green I with DNA is a multi-modal process, primarily involving intercalation between base pairs and binding to the minor groove.[5][7][11] The predominant binding mode is dependent on the dye-to-base-pair ratio. At lower concentrations, intercalation is the primary mode of binding, leading to a lengthening of the DNA molecule.[10][11] As the concentration of the dye increases, binding within the minor groove becomes more prevalent.[5][11] Additionally, as a cationic dye, SYBR Green I is electrostatically attracted to the negatively charged phosphate backbone of DNA.[7][11]

Experimental Protocols

SYBR Green I is a versatile dye used in a variety of applications. Below are detailed protocols for its use in gel electrophoresis, quantitative PCR, and fluorescence microscopy.

Protocol 1: Post-Electrophoresis Staining of DNA in Gels

This protocol is adapted for staining dsDNA in agarose or polyacrylamide gels after electrophoresis.

Materials:

-

SYBR Green I stock solution (typically 10,000X in DMSO)

-

Staining buffer (e.g., 1X TBE or 1X TAE, pH 7.5-8.0)

-

Staining container (plastic is recommended to avoid dye adsorption to glass)

-

Gel documentation system with a 488 nm laser or UV transilluminator

Procedure:

-

Perform gel electrophoresis of DNA samples under standard conditions.[4]

-

Prepare a 1:10,000 dilution of the SYBR Green I stock solution in the staining buffer.[3][12] Ensure the buffer has not been previously used for electrophoresis for optimal results.[3]

-

Place the gel in the staining container and add enough of the diluted staining solution to completely submerge the gel.[4]

-

Protect the staining container from light by covering it with aluminum foil or placing it in a dark area.[4]

-

Agitate the gel gently on a shaker for 10-40 minutes at room temperature.[3][4] The optimal staining time will depend on the gel's thickness and composition.

-

No destaining is required due to the low intrinsic fluorescence of the unbound dye.[3]

-

Visualize the stained gel using a gel documentation system equipped with a 488 nm laser or a UV transilluminator (254 nm for higher sensitivity or 300 nm).[3][4] The fluorescence emission is centered at 520 nm.[3][4]

Protocol 2: Quantitative PCR (qPCR) with SYBR Green I

This protocol provides a general template for setting up a qPCR reaction using a SYBR Green I-based master mix.

Materials:

-

qPCR Master Mix containing SYBR Green I (2X)

-

Forward and reverse primers (typically a working stock of 10 µM)

-

DNA template (cDNA or genomic DNA)

-

Nuclease-free water

-

qPCR instrument

Procedure:

-

Thaw all reagents on ice.[13]

-

Prepare a master mix for the number of reactions to be performed, including no-template controls (NTCs). It is advisable to prepare a 10% excess volume to account for pipetting errors.[13]

-

A typical 20 µL reaction mixture consists of:

-

10 µL 2X SYBR Green I qPCR Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

X µL DNA template (appropriate dilution)

-

Nuclease-free water to a final volume of 20 µL

-

-

Aliquot the master mix into qPCR tubes or wells of a plate.

-

Add the DNA template to the respective tubes/wells. For NTCs, add nuclease-free water instead of the template.[13]

-

Seal the tubes/plate and briefly centrifuge to collect the contents at the bottom.

-

Place the reactions in the qPCR instrument and run the appropriate cycling protocol, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14] A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product.

Protocol 3: Fluorescence Microscopy of Nucleic Acids

This protocol is a general guideline for staining nucleic acids in cells for fluorescence microscopy.

Materials:

-

SYBR Green I stock solution

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

Fixative (e.g., paraformaldehyde) if staining fixed cells

-

Mounting medium

-

Fluorescence microscope with appropriate filters for SYBR Green I (Excitation ~490 nm, Emission ~525 nm)

Procedure:

-

For Fixed Cells:

-

Grow cells on coverslips.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes).

-

Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100 in PBS).

-

Wash the cells with PBS.

-

-

Staining:

-

Prepare a dilute working solution of SYBR Green I in PBS (the optimal concentration needs to be determined empirically, but a starting point could be a 1:1000 to 1:5000 dilution of the stock).

-

Incubate the cells (live or fixed) with the SYBR Green I working solution for 15-30 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells two to three times with PBS to remove the unbound dye.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with filter sets appropriate for SYBR Green I (e.g., a FITC filter set).

-

Note: For live-cell imaging, it is crucial to use the lowest possible dye concentration and light exposure to minimize phototoxicity. RNase treatment may be necessary to reduce background fluorescence from RNA.[9]

Conclusion

This compound, identified as the iodide salt of SYBR Green I, is a highly sensitive and versatile fluorescent probe for the detection and quantification of nucleic acids. Its robust fluorescence enhancement upon binding to dsDNA, coupled with its favorable spectral properties, has solidified its importance in a wide range of molecular biology applications. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. gene-quantification.de [gene-quantification.de]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] SYBR Green I: Fluorescence Properties and Interaction with DNA | Semantic Scholar [semanticscholar.org]

- 7. SYBR Green I: fluorescence properties and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. takara.co.kr [takara.co.kr]

- 9. SYBR Green I - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. takara.co.kr [takara.co.kr]

- 13. SYBR® Green I Dye Quantitative PCR Protocol [sigmaaldrich.com]

- 14. Universal protocol of quantitative PCR (qPCR) with SYBR Green Clinisciences [clinisciences.com]

An In-depth Technical Guide to Dye 937: Classification, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Dye 937, addressing its chemical classification, structural characteristics, and its primary application in the detection of nucleic acids. This document is intended to serve as a detailed resource for professionals in the fields of molecular biology, biochemistry, and drug development who utilize fluorescent dyes for experimental analysis.

Is this compound a Cyanine Dye? A Nuanced Classification

This compound is classified as an unsymmetrical cyanine dye. This classification is based on its core chemical structure, which aligns with the defining features of the cyanine dye family. However, a more detailed structural analysis also places it in the closely related category of styryl dyes, leading to the more precise descriptor "styryl-cyanine" or "hemicyanine."

Cyanine dyes are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge. In unsymmetrical cyanines, these two heterocyclic systems are different. Styryl dyes are distinguished by the presence of a styryl group (an aromatic ring connected to a vinyl group), which is then linked to another heterocyclic system. This compound's structure incorporates features of both, justifying its classification as an unsymmetrical cyanine with styryl characteristics. This nuanced classification is important for understanding its spectral properties and interaction mechanisms with biomolecules.

Below are the generalized structures of cyanine and styryl dyes, alongside the specific structure of this compound, for comparative analysis.

Caption: Comparison of general dye structures with this compound.

Physicochemical and Spectral Properties

Table 1: Representative Spectral Properties of Unsymmetrical Cyanine Dyes for DNA Detection

| Property | Value Range (for similar dyes) | Description |

| Excitation Maximum (λex) | 480 - 510 nm | Wavelength of maximum light absorption. |

| Emission Maximum (λem) | 515 - 535 nm | Wavelength of maximum fluorescence emission. |

| Molar Absorptivity (ε) | 50,000 - 80,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at λex. |

| Quantum Yield (Φ) - Unbound | < 0.01 | Efficiency of fluorescence in aqueous solution. |

| Quantum Yield (Φ) - DNA-Bound | 0.3 - 0.8 | Efficiency of fluorescence when bound to DNA. |

| Fluorescence Enhancement | > 1000-fold | The increase in fluorescence intensity upon binding to DNA. |

Note: The values presented are typical for well-characterized unsymmetrical cyanine dyes like SYBR Green I and PicoGreen, which share a similar application and mechanism of action with this compound.

Mechanism of Action: DNA Minor Groove Binding

This compound, like other unsymmetrical cyanine dyes, functions as a DNA stain. Its mechanism of fluorescence enhancement is based on its interaction with the minor groove of the DNA double helix. In solution, the dye molecule can freely rotate around its chemical bonds, which leads to non-radiative decay pathways and thus, low fluorescence. Upon binding to the DNA minor groove, the dye's structure becomes more rigid, restricting this rotational freedom. This conformational restriction reduces non-radiative decay, causing a dramatic increase in fluorescence quantum yield.

Caption: Mechanism of fluorescence enhancement of this compound upon DNA binding.

Experimental Protocol: DNA Gel Staining

Given that this compound is marketed for the detection of DNA in electrophoretic gels, a standard post-staining protocol, similar to that used for SYBR Green I, is appropriate.

Workflow for Post-Staining of Agarose Gels

Caption: Experimental workflow for DNA gel staining with a cyanine dye.

Detailed Methodology

-

Gel Electrophoresis:

-

Prepare an agarose gel of the desired concentration in an appropriate running buffer (e.g., 1X TAE or 1X TBE).

-

Load DNA samples mixed with loading buffer into the wells.

-

Run the gel at a constant voltage until adequate separation of DNA fragments is achieved.

-

-

Preparation of Staining Solution:

-

It is recommended to prepare a fresh staining solution for each use.

-

Dilute the concentrated stock of this compound in the same type of buffer used for electrophoresis (e.g., 1X TAE or TBE). A common dilution factor for similar dyes is 1:10,000.

-

Use a plastic container for the staining solution, as the dye may adsorb to glass surfaces.

-

-

Staining Procedure:

-

Carefully transfer the gel from the electrophoresis apparatus to the container with the staining solution.

-

Ensure the gel is fully submerged.

-

Incubate the gel for 15-30 minutes at room temperature on a gentle shaker. Protect the container from light during incubation.

-

-

Destaining (Optional):

-

For gels with high background fluorescence, a brief destaining step can be performed.

-

Transfer the gel to a container with deionized water and incubate for 5-10 minutes.

-

-

Visualization:

-

Place the stained gel on a UV transilluminator (typically with excitation around 300 nm) or a blue-light transilluminator (with excitation around 488 nm).

-

Use an appropriate emission filter (e.g., a SYBR Green or GelGreen filter) to capture the fluorescence signal.

-

Document the gel using a gel documentation system.

-

Safety Precautions: Although unsymmetrical cyanine dyes are generally considered safer alternatives to ethidium bromide, it is recommended to handle them with appropriate personal protective equipment, including gloves and lab coats. Consult the material safety data sheet (MSDS) for specific handling and disposal instructions.

An In-depth Technical Guide to Dye 937 (SYBR Green I Iodide Salt), CAS Number 195199-04-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dye 937, chemically identified as the iodide salt of SYBR Green I, with the CAS number 195199-04-3. This document details its core properties, mechanism of action as a nucleic acid stain, experimental protocols for its primary applications, and safety information.

Core Properties and Data Presentation

This compound is a substituted unsymmetrical cyanine dye renowned for its high sensitivity in detecting double-stranded DNA (dsDNA) in electrophoretic gels.[1] Its molecular formula is C32H37IN4S.[1] The dye is a key component in various molecular biology applications due to its strong fluorescence enhancement upon binding to DNA.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound (SYBR Green I).

Table 1: Physicochemical and Spectral Properties

| Property | Value | Reference(s) |

| CAS Number | 195199-04-3 | [1] |

| Molecular Formula | C32H37IN4S | [1] |

| Molecular Weight | 636.63 g/mol | |

| Excitation Maximum (Bound to dsDNA) | ~497 nm | [2][3] |

| Emission Maximum (Bound to dsDNA) | ~520 nm | [2][3] |

Table 2: Fluorescence and DNA Binding Characteristics

| Parameter | Value | Method | Reference(s) |

| Fluorescence Enhancement (upon binding to dsDNA) | >1000-fold | Fluorescence Spectroscopy | [4] |

| Quantum Yield (Bound to dsDNA) | ~0.8 | Fluorescence Spectroscopy | [4][5][6] |

| Quantum Yield (Unbound) | ~0.004 | Fluorescence Spectroscopy | [4] |

| Dissociation Constant (Kd) | (3.33 ± 0.7) x 10⁻⁷ M | Magnetic Tweezers | |

| Binding Site Size (n) | 1.77 ± 0.06 base pairs | Magnetic Tweezers | |

| Fluorescence Lifetime (Bound to dsDNA) | ~6.5 ns | Time-Correlated Single Photon Counting |

Table 3: Safety and Toxicity Profile

| Test | Result | Conclusion | Reference(s) |

| Ames Test (Mutagenicity) | Weak mutagen in S. typhimurium strains TA98 (without S9) and TA102 (with and without S9). | Significantly less mutagenic than ethidium bromide. | [1] |

| Acute Toxicity (LD50/IC50) | Not readily available in cited literature. | Ames test suggests a lower toxic potential compared to traditional DNA stains. |

Mechanism of Action: DNA Binding and Fluorescence

This compound's utility stems from its mechanism of binding to DNA, which dramatically enhances its fluorescence. The interaction is multifaceted and primarily involves two modes:

-

Intercalation: At lower dye-to-DNA ratios, the planar cyanine ring system of the dye inserts itself between the base pairs of the DNA double helix.

-

Minor Groove Binding: At higher concentrations, the dye also binds to the minor groove of the DNA.

This binding rigidifies the dye molecule, restricting the intramolecular motion that otherwise quenches its fluorescence in the unbound state. This restriction leads to a significant increase in the fluorescence quantum yield, resulting in the bright signal observed upon DNA binding. It is important to note that this compound is a direct nucleic acid stain and is not known to be involved in any cellular signaling pathways.

Experimental Protocols

The primary application of this compound is the visualization of dsDNA in agarose and polyacrylamide gels. Below are detailed protocols for post-electrophoresis staining.

Post-Electrophoresis Staining of Agarose and Polyacrylamide Gels

This is the most common method for staining gels with this compound (SYBR Green I).

Materials:

-

This compound (SYBR Green I) stock solution (typically 10,000X in DMSO)

-

Electrophoresis buffer (e.g., 1X TAE or 1X TBE), pH 7.5-8.0

-

Staining container (plastic is recommended to avoid dye adsorption to glass)

-

Gel documentation system with a UV or blue-light transilluminator

Protocol:

-

Prepare Staining Solution:

-

Allow the this compound stock solution to warm to room temperature and briefly centrifuge to collect the solution at the bottom of the vial.

-

Dilute the 10,000X stock solution 1:10,000 in the electrophoresis buffer. For a 100 mL staining solution, add 10 µL of the stock dye to 100 mL of buffer.

-

Mix thoroughly. Protect the staining solution from light by covering the container with aluminum foil.

-

-

Stain the Gel:

-

After electrophoresis, carefully place the gel into the staining container with the staining solution, ensuring the gel is fully submerged.

-

Agitate the gel gently on an orbital shaker for 10-40 minutes at room temperature. The optimal staining time will depend on the thickness of the gel and the percentage of agarose or polyacrylamide.

-

-

Visualize DNA:

-

No destaining is required.

-

Carefully remove the gel from the staining solution and place it on a transilluminator.

-

Visualize the DNA bands using a UV transilluminator (with emission filter for green fluorescence) or a blue-light transilluminator.

-

Safety and Handling

This compound is supplied in DMSO, which facilitates the entry of organic molecules into tissues. Therefore, appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling the stock solution.

Conclusion

This compound (SYBR Green I iodide salt) is a highly sensitive and versatile fluorescent stain for the detection of double-stranded DNA. Its robust fluorescence enhancement upon DNA binding, coupled with a more favorable safety profile compared to ethidium bromide, makes it an indispensable tool in molecular biology research. The provided data and protocols offer a comprehensive resource for the effective and safe use of this dye in a laboratory setting.

References

- 1. Comparison of SYBR Green I nucleic acid gel stain mutagenicity and ethidium bromide mutagenicity in the Salmonella/mammalian microsome reverse mutation assay (Ames test) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edvotek.com [edvotek.com]

- 3. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to Dye 937 for DNA Detection in Electrophoretic Gels

Initial Research Findings: The Enigma of "Dye 937"

A comprehensive search for a fluorescent dye specifically named "this compound" for the application of DNA detection in electrophoretic gels did not yield any matching results. The scientific and commercial landscape of molecular biology reagents does not appear to recognize a dye with this designation for this purpose.

Therefore, it is highly probable that the query "this compound" is a misunderstanding or a misnomer, potentially conflating a dye used in experiments involving the U937 cell line with a DNA gel stain.

A Pivot to Common DNA Stains: A Technical Overview

Given the absence of information on "this compound," this guide will pivot to provide a technical overview of established and widely used fluorescent dyes for DNA detection in electrophoretic gels. This will serve as a valuable resource for researchers, scientists, and drug development professionals by presenting the properties, protocols, and comparisons of common alternatives.

Commonly Used DNA Stains for Gel Electrophoresis

The selection of a DNA stain is a critical step in molecular biology workflows, impacting sensitivity, safety, and downstream applications. The most prevalent dyes include Ethidium Bromide (EtBr), SYBR® Green, SYBR® Safe, GelRed®, and GelGreen®.

Data Presentation: A Comparative Analysis

For ease of comparison, the quantitative data for these common DNA stains are summarized in the tables below.

Table 1: Spectral Properties of Common DNA Stains

| Dye | Excitation Maxima (nm) | Emission Maximum (nm) | Color of Fluorescence |

| Ethidium Bromide | 300, 360, 518 (with DNA) | 605 (with DNA) | Orange/Red |

| SYBR® Green I | 497 (with DNA) | 520 (with DNA) | Green |

| SYBR® Safe | 502 (with DNA) | 530 (with DNA) | Green |

| GelRed® | 300, 497 (with DNA) | 595 (with DNA) | Red |

| GelGreen® | 254, 500 (with DNA) | 530 (with DNA) | Green |

Table 2: Performance and Safety Comparison

| Dye | Detection Limit (dsDNA) | Mode of Staining | Mutagenicity | Disposal |

| Ethidium Bromide | ~1-5 ng[1] | In-gel or Post-staining | Potent Mutagen[2] | Hazardous Waste |

| SYBR® Green I | ~60-100 pg | Post-staining recommended | Less mutagenic than EtBr | Check local regulations |

| SYBR® Safe | ~0.5 ng | In-gel or Post-staining | Reduced mutagenicity[1] | Regular trash/drain (check local regulations) |

| GelRed® | ~0.25 ng[1] | In-gel or Post-staining | Non-mutagenic[2] | Regular trash/drain (check local regulations) |

| GelGreen® | ~0.25 ng | In-gel or Post-staining | Non-mutagenic[2] | Regular trash/drain (check local regulations) |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for post-staining of agarose gels with common DNA dyes.

Protocol 1: Post-Staining with Ethidium Bromide

-

Electrophoresis: Run the agarose gel as per the standard protocol.

-

Staining Solution Preparation: Prepare a 0.5 µg/mL solution of Ethidium Bromide in 1X TAE or TBE buffer. Caution: Ethidium Bromide is a potent mutagen. Always wear gloves and appropriate personal protective equipment (PPE).

-

Staining: Carefully immerse the gel in the staining solution.

-

Incubation: Incubate for 15-30 minutes at room temperature with gentle agitation.

-

Destaining (Optional but Recommended): Transfer the gel to a container with distilled water and destain for 15-30 minutes to reduce background fluorescence.

-

Visualization: Visualize the DNA bands using a UV transilluminator.

Protocol 2: Post-Staining with SYBR® Safe

-

Electrophoresis: Run the agarose gel according to your standard protocol.

-

Staining Solution Preparation: Dilute the 10,000X SYBR® Safe stock solution 1:10,000 in 1X TAE or TBE buffer.

-

Staining: Submerge the gel in the prepared staining solution.

-

Incubation: Incubate for approximately 30 minutes at room temperature. Protect the staining solution from light.

-

Visualization: Visualize the DNA bands using a blue-light transilluminator or a UV transilluminator.

Visualization of Experimental Workflow and Logical Relationships

Diagrams created using the DOT language provide a clear visual representation of experimental processes and the reasoning behind dye selection.

Caption: A generalized workflow for DNA detection in electrophoretic gels.

Caption: A decision tree for selecting an appropriate DNA gel stain.

References

The Unveiling of Dye 937: A Technical Guide to the Applications of DiR in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial inquiries into "Dye 937" suggest a possible misnomer or an internal laboratory designation for a fluorescent probe. Extensive research indicates that the intended subject is likely a dye frequently used in studies involving the U937 cell line, a human monocytic leukemia cell line. This guide focuses on a prominent near-infrared (NIR) lipophilic carbocyanine dye, DiR (1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide) , as a representative and powerful tool for the applications likely sought. DiR is widely utilized for labeling cell membranes, enabling researchers to track cells in vitro and in vivo with minimal autofluorescence and deep tissue penetration.[1][2][3] This technical guide provides a comprehensive overview of DiR's properties, applications, and detailed protocols for its use in molecular biology research.

Core Properties of DiR

DiR is a lipophilic dye that intercalates into the lipid bilayer of cell membranes, providing stable and long-term labeling.[4] Its fluorescence is significantly enhanced in a hydrophobic environment like the cell membrane compared to its weak fluorescence in aqueous solutions.[5] The key photophysical and chemical properties of DiR are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide | [4] |

| Molecular Formula | C₆₃H₁₀₁IN₂ | [4] |

| Molecular Weight | 1013.39 g/mol | [5][6] |

| Excitation Maximum (Ex) | ~748-754 nm | [4][5][7] |

| Emission Maximum (Em) | ~778-780 nm | [4][5][7] |

| Extinction Coefficient | 270,000 cm⁻¹M⁻¹ | [4][8] |

| Solubility | Soluble in DMSO, ethanol, and DMF | [4][9] |

| Appearance | Dark blue-green oily solid | [4] |

Key Applications in Molecular Biology

The unique properties of DiR make it an invaluable tool for a range of applications in molecular biology and drug development.

-

In Vivo Cell Tracking: The near-infrared excitation and emission of DiR allow for deep tissue penetration and minimal interference from tissue autofluorescence, making it ideal for tracking the migration and fate of labeled cells in living animals.[10][11][12] This is particularly useful in cancer research for monitoring metastasis, in immunology for tracking immune cell trafficking, and in regenerative medicine for following the biodistribution of stem cells.[13][14]

-

Cell Proliferation and Migration Assays: By labeling a population of cells with DiR, researchers can monitor their movement and proliferation over time. This is applicable to in vitro wound healing assays, chemotaxis studies, and co-culture experiments.[15][16]

-

Membrane Labeling for Microscopy: DiR provides excellent and stable labeling of the plasma membrane, allowing for clear visualization of cell morphology and dynamics using fluorescence microscopy.[17]

-

Drug Delivery Vehicle Tracking: Liposomes, nanoparticles, and other drug delivery vehicles can be labeled with DiR to monitor their in vivo distribution, tumor targeting, and cellular uptake.[10][11]

-

Cell-Cell Interaction Studies: DiR can be used in conjunction with other fluorescent dyes to study cell fusion, adhesion, and other interactions between different cell populations.[18][15]

Experimental Protocols

Preparation of DiR Stock and Working Solutions

-

Stock Solution (1-5 mM): Prepare a stock solution of DiR in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.[5][18] Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9]

-

Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in a suitable buffer such as serum-free medium, phosphate-buffered saline (PBS), or Hank's Balanced Salt Solution (HBSS) to the desired working concentration.[4][5] The optimal concentration should be determined empirically for each cell type and application but typically ranges from 1 to 10 µM.[4]

Staining Protocol for Suspension Cells (e.g., U937 cells)

-

Harvest cells and centrifuge at 1000-1500 rpm for 5 minutes.

-

Resuspend the cell pellet in the pre-warmed (37°C) DiR working solution at a density of 1 x 10⁶ cells/mL.[5][19]

-

Incubate the cells for 2-20 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.[5][9]

-

Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[5]

-

Remove the supernatant and gently resuspend the cell pellet in pre-warmed (37°C) complete growth medium.

-

Wash the cells two more times by repeating steps 4 and 5 to remove any unincorporated dye.[5][19]

-

The labeled cells are now ready for downstream applications.

Caption: Workflow for staining suspension cells with DiR.

Staining Protocol for Adherent Cells

-

Grow adherent cells on sterile glass coverslips or in culture plates to the desired confluency.[9]

-

Remove the culture medium and gently wash the cells once with pre-warmed PBS.

-

Add the pre-warmed DiR working solution to the cells, ensuring the entire surface is covered.

-

Incubate for 2-20 minutes at 37°C, protected from light.[9]

-

Remove the staining solution and wash the cells two to three times with pre-warmed complete growth medium.[5][19]

-

The labeled cells can now be imaged or used in further experiments.

Visualization and Data Analysis

DiR's fluorescence is in the near-infrared spectrum and is not visible to the naked eye. Therefore, detection requires an imaging system equipped with appropriate filters and a near-infrared camera (e.g., CCD camera).[3][5] For fluorescence microscopy, a filter set that can accommodate an excitation wavelength of ~750 nm and an emission wavelength of ~780 nm is required.[5] For in vivo imaging, systems designed for small animal imaging with NIR capabilities are necessary.

Application Example: Tracking Cancer Cell Metastasis

DiR is a powerful tool for studying cancer cell metastasis in vivo. The following diagram illustrates the conceptual workflow for such an experiment.

Caption: Conceptual workflow for tracking cancer metastasis using DiR.

Conclusion

While "this compound" may not be a formally recognized name, the lipophilic carbocyanine dye DiR embodies the characteristics and applications expected of a fluorescent probe used in modern molecular biology, particularly in studies involving cell lines like U937. Its near-infrared fluorescence, high photostability, and stable membrane incorporation make it an exceptional tool for in vivo cell tracking, migration studies, and a wide array of other applications crucial for basic research and drug development. This guide provides the foundational knowledge and protocols for the effective use of DiR, empowering researchers to visualize and quantify cellular processes with high sensitivity and clarity.

References

- 1. Near-infrared fluorescence 1,1-dioctadecyl-3,3,3,3-tetramethylindotricarbocyanine iodide (DiR)-labeled macrophages for cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. biotium.com [biotium.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Spectrum [DiR] | AAT Bioquest [aatbio.com]

- 8. DiR iodide [1,1-dioctadecyl-3,3,3,3-tetramethylindotricarbocyanine iodide] | AAT Bioquest [aatbio.com]

- 9. apexbt.com [apexbt.com]

- 10. In vivo Near-infrared Fluorescence Tumor Imaging Using DiR-loaded Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo Near-infrared Fluorescence Tumor Imaging Using DiR-loaded...: Ingenta Connect [ingentaconnect.com]

- 12. luminicell.com [luminicell.com]

- 13. DiR-labeled Embryonic Stem Cells for Targeted Imaging of in vivo Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cohesionbio.com [cohesionbio.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. docs.aatbio.com [docs.aatbio.com]

Navigating the Labyrinth of Cancer Stem Cells: A Technical Guide to the Mitochondria-Targeting Fluorescent Dye A02

A Note on Terminology: This guide focuses on a novel fluorescent dye referred to in the scientific literature as "compound A02." Initial searches for "Dye 937" did not yield significant research in the context of cancer, while "compound A02" is a well-documented agent with the characteristics relevant to the user's request. The chemical structure of compound A02 is 2-[2-[3-[2-(5-carboxy-1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1-ethyl-3,3-dimethylindole-5-carboxylic acid[1][2]. In contrast, "this compound" is listed by chemical suppliers as a substituted unsymmetrical cyanine dye for DNA detection in electrophoresis, with a different chemical formula (C32H37IN4S) and CAS number (195199-04-3)[3][4][5]. This guide will proceed with a comprehensive overview of compound A02's application in cancer research.

Executive Summary

Compound A02 is a novel fluorescent dye that has demonstrated significant promise in cancer research, particularly in the selective imaging and elimination of cancer stem cells (CSCs)[1]. This technical guide provides an in-depth overview of compound A02, consolidating key findings, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals. The core mechanism of compound A02 involves its preferential accumulation in the mitochondria of cancer cells, leading to an overwhelming production of reactive oxygen species (ROS), which in turn triggers apoptotic cell death[1]. This dual functionality as both an imaging agent and a therapeutic compound makes it a valuable tool for advancing our understanding of cancer biology and developing novel therapeutic strategies.

Core Mechanism of Action

Compound A02 exhibits a selective cytotoxic effect on cancer cells, with a pronounced activity against cancer stem cells, while showing minimal toxicity to normal cells and organisms in preclinical models[1]. Its mechanism of action can be delineated into two primary stages: mitochondrial targeting and ROS-induced apoptosis.

Mitochondrial Accumulation: Compound A02 passively diffuses across the plasma membrane and accumulates in active mitochondria within cancer cells[1]. This preferential accumulation is attributed to the higher mitochondrial membrane potential in cancer cells compared to normal cells.

ROS Production and Apoptosis Induction: Once concentrated in the mitochondria, compound A02 induces a significant increase in reactive oxygen species (ROS)[1]. This surge in ROS disrupts mitochondrial function and initiates the intrinsic apoptotic pathway. Key events in this pathway include the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins and caspases, ultimately leading to programmed cell death[3][6].

Below is a diagram illustrating the proposed mechanism of action for compound A02.

Signaling Pathways

The induction of apoptosis by compound A02 is mediated through the generation of mitochondrial ROS, which in turn modulates key signaling pathways governing cell survival and death. While direct studies on the effect of compound A02 on specific signaling pathways are emerging, the known consequences of elevated mitochondrial ROS in cancer cells provide a strong framework for its mechanism.

ROS-Mediated Apoptotic Signaling: Increased ROS levels are known to trigger the intrinsic apoptosis pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) members[6]. This shift results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c, which then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptosis[3].

Impact on Cancer Stem Cell Pathways: Cancer stem cells are characterized by the aberrant activation of developmental signaling pathways such as Wnt, Notch, and Hedgehog. While direct evidence of compound A02 modulating these pathways is still under investigation, its ability to selectively target and eliminate CSCs suggests a potential interplay. Future research may elucidate whether the ROS-induced stress caused by compound A02 disrupts these critical CSC survival pathways.

Quantitative Data

The efficacy of compound A02 has been quantified in vitro against the chronic myeloid leukemia (CML) cell line K562. The available data demonstrates a dose-dependent inhibition of cell proliferation.

| Cell Line | Compound | Assay Type | Incubation Time (hours) | Concentration | % Inhibition / Effect | Reference |

| K562 | Compound A02 | Cell Viability | 24 | 10 µM | >50% | [1] |

| K562 | Compound A02 | Cell Viability | 24 | 20 µM | Significant inhibition | [1] |

| A549 | Compound A02 | Viral Replication Inhibition (EC50) | 24 | 28.6 µM | 50% | [7][8] |

| A549 | Compound A02 | Cytotoxicity (CC50) | - | 199 µM | 50% | [7] |

| HeLa | Compound A02 | Growth Inhibition (GI50) | - | 27.8 ± 1.76 µM | 50% | [9] |

| MDA-MB-231 | Compound A02 | Growth Inhibition (GI50) | - | 54.3 ± 3.11 µM | 50% | [9] |

| MCF-7 | Compound A02 | Growth Inhibition (GI50) | - | 26.8 ± 1.36 µM | 50% | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving compound A02.

In Vitro Cell Staining and Mitochondrial Colocalization

This protocol describes the procedure for staining cancer cells with compound A02 and confirming its localization within the mitochondria.

Materials:

-

K562 cells

-

Compound A02

-

Rhodamine 123 (or other mitochondrial-specific dye)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Confocal microscope

Procedure:

-

Culture K562 cells to the desired confluency.

-

Prepare a working solution of compound A02 at 20 µM and Rhodamine 123 at 2 µM in cell culture medium.

-

Incubate the cells with the staining solution for 30 minutes at 37°C in a 5% CO2 atmosphere[1][10][11].

-

Centrifuge the cells at 200 x g for 5 minutes and wash three times with PBS to remove excess dye[1][10].

-

Resuspend the cells in a suitable imaging medium.

-

Image the cells using a confocal microscope with appropriate filter sets for compound A02 (e.g., Cy5 filter) and Rhodamine 123 (e.g., green fluorescent filter)[1][10].

Cell Viability Assay (Luminescent)

This protocol outlines the steps to assess the effect of compound A02 on cancer cell viability.

Materials:

-

K562 cells

-

Compound A02

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed K562 cells in a 96-well plate at a suitable density.

-

Treat the cells with varying concentrations of compound A02 (e.g., 10 µM and 20 µM) and a vehicle control[1].

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere[1].

-

Allow the plate to equilibrate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate cell viability as a percentage of the control.

Zebrafish Xenograft Model for In Vivo Imaging and Efficacy

This protocol details the use of a zebrafish xenograft model to evaluate the in vivo imaging and anti-cancer effects of compound A02.

Materials:

-

K562 cells expressing a fluorescent protein (e.g., Kusabira Orange)

-

Zebrafish embryos (2 days post-fertilization)

-

Compound A02

-

E3 egg water

-

Microinjection apparatus

-

Fluorescence microscope

Procedure:

-

Inject fluorescently labeled K562 cells into the yolk sac of 2 dpf zebrafish embryos.

-

At 1-day post-injection (dpi), screen for successful xenografts and image the initial tumor mass.

-

Expose the xenografted embryos to a solution of compound A02 (e.g., 2.5 µM) in E3 egg water for 48 hours[12][13]. A control group should be maintained in E3 egg water without the compound.

-

At 3 dpi, wash the embryos three times with fresh E3 egg water[1].

-

Image the embryos using a fluorescence microscope with filters for both the cancer cell fluorescent protein and compound A02 (e.g., Cy5 filter) to assess tumor growth and dye accumulation[1][12][13].

References

- 1. A novel fluorescent dye selectively images and kills cancer stem cells by targeting mitochondria: Evidence from a cell line‑based zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shop.bio-connect.nl [shop.bio-connect.nl]

- 4. This compound - Immunomart [immunomart.com]

- 5. Dye937 | 195199-04-3 [chemicalbook.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. scispace.com [scispace.com]

- 8. Small-Molecule Screening Using a Whole-Cell Viral Replication Reporter Gene Assay Identifies 2-{[2-(Benzoylamino)Benzoyl]Amino}-Benzoic Acid as a Novel Antiadenoviral Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of anticancer potential of tetracene-5,12-dione (A01) and pyrimidine-2,4-dione (A02) via caspase 3 and lactate dehydrogenase cytotoxicity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Emulsion Paint | Interior Wall & Ceiling Paint | Screwfix [screwfix.com]

The Application of Near-Infrared Fluorophores in Epigenetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, the heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are fundamental to cellular differentiation, development, and disease. The study of these modifications, including histone modifications and DNA methylation, often relies on sensitive and specific detection methods. The use of fluorescent dyes to label antibodies and other affinity reagents has revolutionized our ability to visualize and quantify these epigenetic marks. This technical guide focuses on the application of near-infrared (NIR) fluorescent dyes, exemplified by commercially available dyes like IRDye 800CW, for epigenetic studies. While the specific designation "Dye 937" did not correspond to a commercially available probe in our search, the principles and protocols outlined here are applicable to NIR dyes with similar properties.

NIR dyes offer significant advantages for biological imaging, including reduced autofluorescence from cells and tissues, deeper tissue penetration, and lower light scattering compared to traditional visible light fluorophores. These properties lead to higher signal-to-noise ratios and improved sensitivity, which are critical for the detection of low-abundance epigenetic modifications. This guide will provide an in-depth overview of the use of NIR dyes in key epigenetic techniques such as immunofluorescence and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), with a focus on practical experimental design and data interpretation. The human monocytic cell line U937, a well-established model for studying histone modifications, will be referenced as a relevant biological system for these applications.

Core Principles of Near-Infrared Dye Application in Epigenetics

Near-infrared dyes are typically supplied as reactive entities, such as N-hydroxysuccinimide (NHS) esters, which readily couple to primary amines on proteins, such as lysine residues on antibodies. This covalent labeling allows for the creation of highly specific fluorescent probes for epigenetic targets.

Key Advantages of NIR Dyes:

-

Low Background Autofluorescence: Biological samples exhibit minimal intrinsic fluorescence in the NIR spectrum (700-900 nm), leading to cleaner signals and enhanced sensitivity.

-